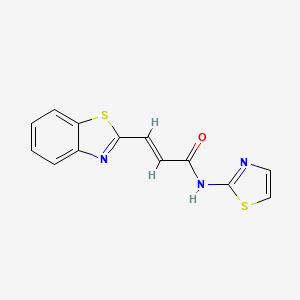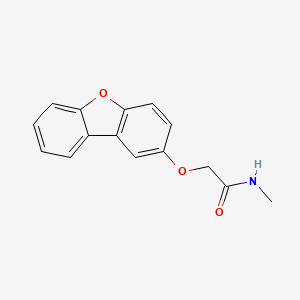
(E)-3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been synthesized using different methods.
作用机制
The mechanism of action of BPTP is not fully understood, but it is believed to act as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer, diabetes, and obesity. By inhibiting PTPs, BPTP may modulate cellular signaling pathways and lead to the inhibition of cancer cell growth or the improvement of insulin sensitivity in diabetic patients.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity in diabetic patients, and the modulation of cellular signaling pathways. BPTP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
BPTP has several advantages for lab experiments, including its high potency and selectivity for PTPs, which allows for the investigation of specific cellular signaling pathways. However, BPTP also has limitations, including its low solubility in water and its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the study of BPTP, including the investigation of its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of BPTP for therapeutic use. Finally, the development of more efficient and cost-effective synthesis methods for BPTP may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, BPTP is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPTP has been synthesized using different methods and has been extensively studied for its potential therapeutic effects. However, further studies are needed to fully understand the mechanism of action and to determine the optimal dosage and administration of BPTP for therapeutic use.
合成方法
BPTP can be synthesized using different methods, including the one-pot synthesis method, the Suzuki-Miyaura coupling reaction method, and the Stille coupling reaction method. The one-pot synthesis method involves the reaction of 2-aminobenzothiazole and 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone in the presence of a base and a solvent. The Suzuki-Miyaura coupling reaction method involves the reaction of 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone and 2-boronobenzenethiol in the presence of a palladium catalyst and a base. The Stille coupling reaction method involves the reaction of 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone and 2-(tributylstannyl)benzenethiol in the presence of a palladium catalyst and a base.
科学研究应用
BPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPTP has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, BPTP has been studied as a potential tool for the detection of protein tyrosine phosphatases (PTPs). In pharmacology, BPTP has been investigated as a potential therapeutic agent for the treatment of diabetes and obesity.
属性
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(16-13-14-7-8-18-13)5-6-12-15-9-3-1-2-4-10(9)19-12/h1-8H,(H,14,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFPARCYGDSKN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)
![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)


![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![2,4-difluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B7635966.png)
![[2-Oxo-2-[(2-propan-2-ylpyrazol-3-yl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7635968.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)
![N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7635981.png)
![5-(6-chloro-2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine](/img/structure/B7636004.png)
